A-967079 is a potent and selective antagonist of Transient Receptor Potential Anykrin 1 (TRPA1) with IC50′s of 67 nM and 289 nM at human and rat TRPA1 receptors, respectively.
(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
CAS No.: 1170613-55-4
Cat. No.: VC0516653
Molecular Formula: C12H14FNO
Molecular Weight: 207.25
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170613-55-4 |
|---|---|
| Molecular Formula | C12H14FNO |
| Molecular Weight | 207.25 |
| IUPAC Name | (NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+ |
| Standard InChI Key | HKROEBDHHKMNBZ-CHBKHGQFSA-N |
| SMILES | CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
| Appearance | Solid powder |
Introduction
(1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime is a complex organic compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . This compound belongs to the oxime class and features a pentene backbone with a fluorophenyl group, which contributes to its unique chemical properties and potential biological activity. The presence of the fluorine atom in the para position of the phenyl ring enhances its reactivity compared to non-fluorinated analogs.
Synthesis
The synthesis of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime typically involves multiple steps, allowing for the incorporation of various functional groups that can enhance its properties. This versatility in synthesis makes it a valuable compound in organic chemistry research.
Applications
This compound has potential applications in both medicinal and industrial chemistry due to its unique chemical structure and properties. The fluorine atom enhances its reactivity and biological activity, making it a candidate for further research in drug development and other chemical industries.
Related Compounds
Several compounds share structural similarities with (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)butan-2-one oxime | C11H12FNO | Shorter carbon chain; potential for different reactivity. |
| 4-Fluoroacetophenone oxime | C9H8FNO | Contains an acetophenone structure; different functional group positioning. |
| 2-Methylphenylacetone oxime | C11H13NO | Lacks fluorine; provides insight into effects of fluorination on activity. |
These compounds can serve as controls or analogs in studies examining the effects of fluorination and structural variations on chemical and biological activity.
Research Findings and Biological Activity
Understanding the interactions of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime with biological systems is crucial for predicting its behavior and efficacy. While specific biological test results are not detailed here, the compound's structure suggests potential applications in drug development and other biomedical fields due to its fluorinated phenyl group, which can enhance membrane permeability and biological activity .
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